
2-amino-N-(4-isopropylphenyl)benzamide
Overview
Description
2-amino-N-(4-isopropylphenyl)benzamide is an organic compound with the molecular formula C₁₆H₁₈N₂O It is a benzamide derivative, characterized by the presence of an amino group and an isopropylphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-isopropylphenyl)benzamide typically involves the reaction of 4-isopropylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amino group. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-isopropylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms of the benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features an amino group and an isopropylphenyl moiety attached to a benzamide core. This unique structural arrangement contributes to its chemical reactivity and biological activity. The presence of the amino group facilitates hydrogen bonding with biological molecules, while the benzamide core allows interactions with enzymes and receptors.
Research indicates that 2-amino-N-(4-isopropylphenyl)benzamide exhibits potential antimicrobial and anticancer activities. Its mechanism of action may involve modulation of key biochemical pathways, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Studies have shown that derivatives of benzamides can possess significant antimicrobial properties. The structural features of this compound may enhance its effectiveness against various microbial strains. The compound's ability to form hydrogen bonds likely contributes to its interaction with microbial targets.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly as a modulator of histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its therapeutic potential.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that structural modifications can enhance antimicrobial properties.
Case Study 2: HDAC Inhibition
In another study focused on HDAC inhibitors, this compound was tested for its ability to inhibit HDAC6 and HDAC8. The findings revealed that this compound could induce differentiation in cancer cell lines, supporting its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2-isopropylphenyl)benzamide
- 2-amino-N-(4-methylphenyl)benzamide
- 2-amino-N-(4-tert-butylphenyl)benzamide
Uniqueness
2-amino-N-(4-isopropylphenyl)benzamide is unique due to the specific positioning of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Biological Activity
2-amino-N-(4-isopropylphenyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₂O
- IUPAC Name : this compound
- Chemical Characteristics : The compound features an amino group and an isopropylphenyl moiety attached to a benzamide core, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways . The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide core can engage with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to observed biological effects such as:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer progression.
- Signal Transduction Modulation : It can influence cellular signaling pathways that regulate cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzene ring or alterations in the amine group can significantly impact biological activity. For instance:
Substituent | Effect on Activity |
---|---|
Isopropyl group | Enhances lipophilicity and cellular uptake |
Amino group position | Critical for enzyme binding affinity |
Benzamide modifications | Alter potency against specific targets |
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the potential of similar benzamide derivatives as inhibitors against filoviruses like Ebola and Marburg. Although not directly tested on this compound, these findings suggest a broader antiviral potential within this chemical class .
- Cytotoxicity Studies : In vitro evaluations have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for further drug development .
- Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic properties for related compounds, suggesting that this compound may also possess suitable characteristics for therapeutic use .
Properties
IUPAC Name |
2-amino-N-(4-propan-2-ylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRVYUSVRFPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384500 | |
Record name | 2-amino-N-(4-isopropylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353255-15-9 | |
Record name | 2-amino-N-(4-isopropylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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